molecular formula C15H17N3OS B1270129 2-(4-Benzylpiperazino)-1,3-thiazole-5-carbaldehyde CAS No. 303987-22-6

2-(4-Benzylpiperazino)-1,3-thiazole-5-carbaldehyde

Cat. No. B1270129
M. Wt: 287.4 g/mol
InChI Key: ICEJWPVGLIEGTK-UHFFFAOYSA-N
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Description

The study of thiazole derivatives, including compounds like "2-(4-Benzylpiperazino)-1,3-thiazole-5-carbaldehyde," is significant due to their diverse chemical properties and potential applications in various fields, such as material science and pharmaceuticals. Thiazole and its derivatives are known for their versatility in chemical reactions and the ability to form complex molecular structures.

Synthesis Analysis

Synthesis of thiazole derivatives often involves cyclization reactions and the use of specific reagents to introduce various functional groups. For example, the synthesis of 2-acetylfuro[2,3-a]carbazoles and benzo[1,2-b]-1,4-thiazepino[2,3-a]carbazoles involves treatment with chloroacetone and o-aminothiophenol, respectively, starting from 1-hydroxycarbazole-2-carbaldehydes (Sangeetha & Prasad, 2006).

Molecular Structure Analysis

The molecular structure of thiazole derivatives is characterized by intermolecular interactions that stabilize the crystal structure, as seen in the study of 2-(4-fluoro-benzyl)-6-phenyl-imidazo[2,1-b][1,3,4]thiadiazole-5-carbaldehyde, which crystallizes in the monoclinic space group with specific cell parameters (Banu et al., 2010).

Chemical Reactions and Properties

Thiazole derivatives undergo various chemical reactions, including the Cornforth rearrangement and reversible formation of isomeric thiadiazoles in specific solvents, highlighting their reactive versatility (Prokhorova et al., 2010).

Scientific Research Applications

Antimicrobial Agents Synthesis A significant application of 2-(4-Benzylpiperazino)-1,3-thiazole-5-carbaldehyde and its derivatives is in the synthesis of antimicrobial agents. Patel and Park (2015) discuss the creation of piperazine-based 2-benzothiazolylimino-4-thiazolidinones, which show potential as antimicrobial agents against various bacteria and fungi, with minimal inhibitory concentrations as low as 4-8 µg/mL (Patel & Park, 2015).

Anticancer and Antiviral Research Another application is in anticancer and antiviral research. Lozynskyi et al. (2016) synthesized novel thiopyrano[2,3-d]thiazole-6-carbaldehydes and evaluated their anticancer and antiviral activities, identifying compounds with significant activity against leukemia, Epstein-Barr Virus, and Hepatitis C Virus (Lozynskyi et al., 2016).

Analgesic and Anti-inflammatory Studies Compounds derived from this chemical also exhibit analgesic and anti-inflammatory properties. Abdel-Wahab et al. (2012) synthesized new thiazole and pyrazoline heterocycles showing both analgesic and anti-inflammatory activities (Abdel-Wahab et al., 2012).

Antioxidant Properties Investigation into the antioxidant properties of derivatives of 2-(4-Benzylpiperazino)-1,3-thiazole-5-carbaldehyde is another area of research. For instance, Nikhila et al. (2020) explored benzo[4, 5]imidazo[2, 1-b]thiazole derivatives, demonstrating significant inhibition of oxidative processes (Nikhila et al., 2020).

properties

IUPAC Name

2-(4-benzylpiperazin-1-yl)-1,3-thiazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3OS/c19-12-14-10-16-15(20-14)18-8-6-17(7-9-18)11-13-4-2-1-3-5-13/h1-5,10,12H,6-9,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICEJWPVGLIEGTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=NC=C(S3)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90363055
Record name 2-(4-benzylpiperazino)-1,3-thiazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90363055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>43.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24819014
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-(4-Benzylpiperazino)-1,3-thiazole-5-carbaldehyde

CAS RN

303987-22-6
Record name 2-(4-benzylpiperazino)-1,3-thiazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90363055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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